1-Methoxynaphthalen-2-ol

Catalog No.
S1542156
CAS No.
18515-10-1
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxynaphthalen-2-ol

CAS Number

18515-10-1

Product Name

1-Methoxynaphthalen-2-ol

IUPAC Name

1-methoxynaphthalen-2-ol

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3

InChI Key

LVQCQPJRMITAJV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=CC=CC=C21)O

Synonyms

2-Hydroxy1-methoxynaphthalene

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)O

Organic Synthesis

Summary of the Application: Lawsone has been extensively studied and found to be a crucial precursor in the production of a diverse range of natural products such as molecular scaffolds, which are highly sought-after for biological research purposes . Due to its unique chemical composition, lawsone has been utilized for over a century as a starting material for the synthesis of numerous biologically active molecules and materials .

Methods of Application: In the field of organic synthesis, 2-hydroxy-1,4-naphthoquinone has been employed in numerous reactions, where it plays a vital role in the construction of various molecular frameworks .

Results or Outcomes: The intriguing properties of lawsone have been showcased across a wide range of scientific and technological applications . Additionally, the various characteristics of lawsone have been widely used in organic synthesis processes .

Hydrogel Fabrication

Summary of the Application: Hydrogels with a three-dimensional network structure are particularly outstanding in water absorption and water retention . The unique properties of hydrogels have gained significant attention in both scientific and industrial fields .

Results or Outcomes: Hydrogels are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems . The capability to synthesize, modify, or blend with natural or synthetic components to mimic extracellular matrix, biocompatibility, and biodegradability make hydrogels ideal for tissue engineering applications .

1-Methoxynaphthalen-2-ol is an organic compound characterized by a methoxy group attached to the naphthalene ring at the 1-position and a hydroxyl group at the 2-position. This compound appears as a colorless to pale yellow liquid with a distinct aromatic odor. Its molecular formula is C11H12O2C_{11}H_{12}O_2, and it has a molecular weight of approximately 176.21 g/mol. The compound is known for its solubility in organic solvents and moderate water solubility, making it versatile in various applications.

  • Esterification: Reacts with carboxylic acids to form esters.
  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes when treated with oxidizing agents.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, leading to various derivatives depending on the substituents already present on the ring .

1-Methoxynaphthalen-2-ol exhibits notable biological activities, including:

  • Antioxidant Properties: It has been shown to possess antioxidative capabilities, which can help mitigate oxidative stress in biological systems .
  • Antimicrobial Activity: Preliminary studies suggest that it may have antimicrobial effects against certain bacteria and fungi, although further research is needed to fully understand its efficacy and mechanisms of action.

Several methods exist for synthesizing 1-methoxynaphthalen-2-ol:

  • Methylation of Naphthol: This involves the methylation of 2-naphthol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Bioconversion: Utilizing specific microorganisms capable of hydroxylating naphthalene derivatives under controlled conditions can yield this compound through biotransformation processes .

1-Methoxynaphthalen-2-ol finds applications in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Fragrance Industry: Its aromatic properties make it valuable in perfumery and flavoring agents.
  • Research: Employed in studies related to antioxidants and antimicrobial agents, contributing to the development of new therapeutic agents.

Interaction studies involving 1-methoxynaphthalen-2-ol have focused on its potential synergistic effects with other compounds. For instance:

  • Combination with Antioxidants: Research indicates enhanced antioxidant activity when combined with other known antioxidants, suggesting potential applications in health supplements.
  • Synergistic Antimicrobial Effects: Studies have shown that this compound may enhance the antimicrobial activity of certain antibiotics against resistant strains .

Several compounds share structural similarities with 1-methoxynaphthalen-2-ol, including:

Compound NameStructure TypeUnique Features
2-NaphtholHydroxy naphthaleneHydroxyl group at position 2; used in dye synthesis .
3-Methoxynaphthalen-2-olMethoxy-substituted naphthaleneDifferent positioning of methoxy group; potential for different reactivity .
2-Methoxynaphthalen-1-olHydroxy naphthaleneHydroxyl group at position 1; different biological properties .

Uniqueness

1-Methoxynaphthalen-2-ol is distinct due to its specific arrangement of functional groups, which contributes to its unique biological activities and reactivity patterns compared to its analogs. The positioning of the methoxy and hydroxyl groups significantly influences its chemical behavior and potential applications in various fields.

XLogP3

2.8

Wikipedia

2-Hydroxy1-methoxynaphthalene

Dates

Last modified: 08-15-2023

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